molecular formula C54H38O8 B14508627 1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene CAS No. 63137-81-5

1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene

Cat. No.: B14508627
CAS No.: 63137-81-5
M. Wt: 814.9 g/mol
InChI Key: XMCLTSYJSDJQJB-UHFFFAOYSA-N
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Description

1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene is a complex aromatic compound characterized by multiple phenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene typically involves multiple steps of aromatic substitution reactions. The process begins with the preparation of intermediate phenoxybenzene compounds, which are then subjected to further substitution reactions to introduce additional phenoxy groups. Common reagents used in these reactions include phenol derivatives and halogenated benzene compounds, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aromatic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the phenoxy groups to phenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated benzene compounds and bases such as sodium hydroxide are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce phenol derivatives.

Scientific Research Applications

1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene involves its interaction with molecular targets through its phenoxy groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenoxy-1,3,5-triazine: Another aromatic compound with multiple phenoxy groups, used in similar applications.

    1,3,5-Triazine, 2,4,6-triphenoxy-: Known for its use in polymer synthesis and other industrial applications.

Uniqueness

1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene is unique due to its specific arrangement of phenoxy groups, which can lead to distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63137-81-5

Molecular Formula

C54H38O8

Molecular Weight

814.9 g/mol

IUPAC Name

1,2,3-triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene

InChI

InChI=1S/C54H38O8/c1-7-20-39(21-8-1)55-47-34-36-49(53(61-43-28-15-5-16-29-43)51(47)59-41-24-11-3-12-25-41)57-45-32-19-33-46(38-45)58-50-37-35-48(56-40-22-9-2-10-23-40)52(60-42-26-13-4-14-27-42)54(50)62-44-30-17-6-18-31-44/h1-38H

InChI Key

XMCLTSYJSDJQJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)OC3=CC(=CC=C3)OC4=C(C(=C(C=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9

Origin of Product

United States

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